(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 923513-88-6
VCID: VC6537052
Molecular Formula: C22H19ClFN7O2
Molecular Weight: 467.89
* For research use only. Not for human or veterinary use.
![(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 923513-88-6](/images/structure/VC6537052.png)
Description |
The compound (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a chloro and methoxy substituent on a phenyl ring, a piperazine moiety, and a triazolopyrimidine segment. This unique combination of functional groups suggests potential interactions with various biological systems, making it a candidate for pharmacological applications such as antiviral and anticancer therapies. Biological Activity and Potential Applications
Comparison with Similar Compounds |
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CAS No. | 923513-88-6 |
Product Name | (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
Molecular Formula | C22H19ClFN7O2 |
Molecular Weight | 467.89 |
IUPAC Name | (5-chloro-2-methoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C22H19ClFN7O2/c1-33-18-6-5-14(23)11-17(18)22(32)30-9-7-29(8-10-30)20-19-21(26-13-25-20)31(28-27-19)16-4-2-3-15(24)12-16/h2-6,11-13H,7-10H2,1H3 |
Standard InChIKey | FUGQNPKPHHDQMP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Solubility | not available |
PubChem Compound | 41243748 |
Last Modified | Aug 18 2023 |
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